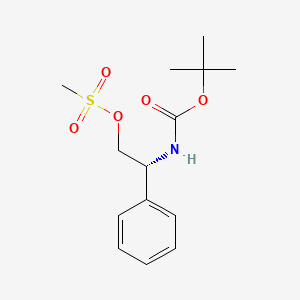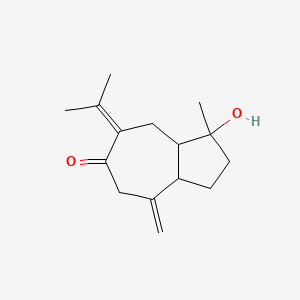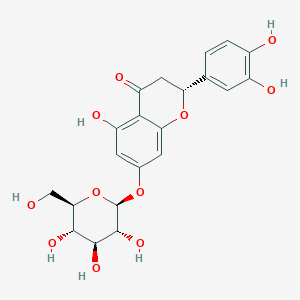
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (THIQ) is a heterocyclic organic compound that has attracted significant attention in the scientific community. THIQ is a key building block in the synthesis of various natural and synthetic compounds, including alkaloids, amino acids, and peptides. THIQ is also known for its potential applications in drug discovery and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (Tic) serves as a fundamental building block in synthetic chemistry, particularly in the formation of novel derivatives. Efficient synthesis routes utilizing [2+2+2]- and [4+2]-cycloaddition reactions have been developed to create various Tic derivatives (Kotha & Banerjee, 2007). These derivatives are integral to peptide-based drugs and biologically active compounds, with synthesis methods including the Pictet-Spengler and Bischler-Nepieralski reactions, as well as newer approaches like enyne metathesis and Diels-Alder reaction (Kotha, Deodhar, & Khedkar, 2014).
Functionalization Techniques
Innovative functionalization techniques have been established for 1,2,3,4-tetrahydroisoquinolines, such as the orthogonal sp3 C1–H and N–H bond functionalization via the Ugi four-component reaction. This process offers a method to access a diverse array of structurally varied 1,2,3,4-tetrahydroisoquinolines (Yan, Bai, Xu, & Feng, 2016).
Application in Drug Design
Tic and its derivatives have found applications in medicinal chemistry, particularly in the design of peptide-based drugs. For instance, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids have been synthesized and evaluated as potential PPARγ agonists, showing promise in reducing plasma glucose and triglyceride levels, indicating potential for diabetes treatment (Azukizawa et al., 2008).
Role in Peptidomimetics
Tic is recognized for its role in peptidomimetics design and discovery. Its unique geometrical conformation and biological activity make it a valuable surrogate for proline and a rigid analogue of phenylalanine or tyrosine in various compounds targeting enzymes or receptors (Zhang, Fang, & Xu, 2010).
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (THIQ) is a member of the isoquinoline alkaloids, a large group of natural products . THIQ and its analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs have been reported to have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq analogs have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They interact with various enzymes, proteins, and other biomolecules, and the nature of these interactions is complex and multifaceted .
Cellular Effects
The cellular effects of this compound are broad and varied. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the this compound scaffold .
Temporal Effects in Laboratory Settings
It is known that the compound has a broad range of applications, suggesting that it may have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses (50–100 mg/kg) of certain tetrahydroisoquinoline derivatives have been shown to produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound has a broad range of applications, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound has a broad range of applications, suggesting that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYUTLYDWQGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653013 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-16-0 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)











